Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1864053-11-1
VCID: VC2971847
InChI: InChI=1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3
SMILES: CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate

CAS No.: 1864053-11-1

Cat. No.: VC2971847

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate - 1864053-11-1

Specification

CAS No. 1864053-11-1
Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
IUPAC Name ethyl 2-(4H-indeno[2,3-c]thiophen-4-yl)acetate
Standard InChI InChI=1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3
Standard InChI Key DRVWXWRUAQILHD-UHFFFAOYSA-N
SMILES CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13
Canonical SMILES CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13

Introduction

Chemical Identity and Structural Properties

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate is characterized by its molecular formula C₁₅H₁₄O₂S and a molecular weight of 258.33-258.34 g/mol . This organic compound features an ethyl acetate functional group attached to an indeno[1,2-c]thiophene structure, creating a complex heterocyclic system. The compound is also known by several synonyms including 8H-Indeno[1,2-c]thiophene-8-acetic acid ethyl ester and Ethyl 8H-indeno[1,2-c]thiophen-8-ylacetate .

The compound's unique structural identity can be represented by the following identifiers:

  • CAS Registry Number: 1864053-11-1

  • IUPAC Name: ethyl 2-(8H-indeno[1,2-c]thiophen-8-yl)acetate

  • InChI Key: DRVWXWRUAQILHD-UHFFFAOYSA-N

  • InChI: 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3

Physical Properties

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate exhibits several notable physical properties that are relevant to its handling, storage, and application. These properties are summarized in Table 1.

Table 1: Physical Properties of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate

PropertyValueReference
Physical FormSolid/Powder
Density1.2±0.1 g/cm³
Boiling Point382.1±17.0 °C at 760 mmHg
Flash Point184.9±20.9 °C
Vapor Pressure0.0±0.9 mmHg at 25°C
Refractive Index1.601
LogP4.06
AppearanceSolid
Standard Purity95-99%

The relatively high LogP value of 4.06 indicates that the compound is lipophilic, suggesting good permeability through biological membranes but limited water solubility . This characteristic is significant for potential pharmaceutical applications, affecting both pharmacokinetic and pharmacodynamic properties.

Synthesis and Chemical Reactivity

Synthetic Approaches

While the search results don't provide specific synthetic routes for Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, related compounds in the indeno-thiophene family offer insights into potential synthetic strategies. One relevant approach may involve palladium-catalyzed reactions, as suggested by research on structurally similar compounds .

A potential synthetic pathway might involve:

  • Construction of the indeno[1,2-c]thiophene core structure

  • Functionalization at the 8-position

  • Addition of the acetate group

  • Esterification to form the final ethyl ester product

The synthesis of related indeno-thiophene derivatives has been reported to involve multiple steps, often starting with appropriate thiophene precursors and employing various cyclization reactions .

Chemical Reactivity

Based on its structural features, Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate is expected to participate in several types of chemical reactions:

  • Hydrolysis of the ester group, potentially yielding the corresponding carboxylic acid

  • Transesterification reactions with other alcohols

  • Reduction of the ester group to form alcohols

  • Reactions at the indeno-thiophene core, particularly at reactive sites such as the 8-position

The presence of the thiophene ring suggests potential reactivity in electrophilic aromatic substitution reactions, though likely with regioselectivity influenced by the fused ring system.

Comparative Analysis with Related Compounds

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate belongs to a broader family of heterocyclic compounds. Table 2 provides a comparison with structurally related compounds.

Table 2: Comparison of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate with Related Compounds

CompoundStructural RelationshipNotable DifferencesReference
2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanolContains alcohol instead of ester groupLower molecular weight (216.30 g/mol), different functional group reactivity
Ethyl 2-amino-8-(hydroxyimino)-8H-indeno[2,1-b]thiophene-3-carboxylateDifferent indeno-thiophene isomer with additional functional groupsContains amino and hydroxyimino groups, different regiochemistry
Ethyl 2-(1H-indol-2-yl)acetateIndole instead of indeno-thiophene coreDifferent heterocyclic system, lacks fused ring structure
4-arylthiophene-3-carboxylic acid derivativesContains thiophene coreSimpler structure without indene fusion, different substitution pattern

These structural relationships highlight the unique position of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate within the broader chemical space of heterocyclic compounds, and suggest potential directions for structure-activity relationship studies.

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